molecular formula C13H13NO4 B2708969 4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate CAS No. 321945-62-4

4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate

Cat. No.: B2708969
CAS No.: 321945-62-4
M. Wt: 247.25
InChI Key: ZVPLZXBDLXIKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate is an organic compound with the molecular formula C13H11NO4 It is characterized by the presence of a pyrrolidinyl group attached to a phenyl propionate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate typically involves the reaction of 4-aminophenyl propionate with succinic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield of the compound. Additionally, the use of automated purification systems can streamline the isolation and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds share a similar pyrrolidinyl core but differ in the attached alkyl groups.

    Benzylamino tetrazine N-hydroxysuccinimidyl ester: This compound has a similar succinimidyl ester functional group but differs in the aromatic ring structure.

Uniqueness

4-(2,5-Dioxo-1-pyrrolidinyl)phenyl propionate is unique due to its specific combination of a pyrrolidinyl group and a phenyl propionate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-13(17)18-10-5-3-9(4-6-10)14-11(15)7-8-12(14)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPLZXBDLXIKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.